molecular formula C22H29N3O3 B12372562 2-ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide

2-ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide

Cat. No.: B12372562
M. Wt: 383.5 g/mol
InChI Key: WEHYVOUAIUTKKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide involves several stepsSpecific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It serves as a tool for studying inositol triphosphate receptor type 1 (ITPR1) and its role in cellular signaling pathways.

    Medicine: It has potential therapeutic applications due to its selective potentiation of ITPR1, which may be relevant in treating diseases related to calcium signaling dysregulation.

    Industry: It is used in the development of new materials and compounds with specific properties.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide involves its selective potentiation of inositol triphosphate receptor type 1 (ITPR1). This potentiation increases the open channel probability of ITPR1, leading to enhanced calcium release from intracellular stores. The molecular targets and pathways involved include the binding of the compound to ITPR1 and the subsequent activation of downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide (ARN11391)
  • N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide
  • 6-[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its selective potentiation of ITPR1, which distinguishes it from other similar compounds that may not exhibit the same level of selectivity or potency .

Properties

Molecular Formula

C22H29N3O3

Molecular Weight

383.5 g/mol

IUPAC Name

2-ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide

InChI

InChI=1S/C22H29N3O3/c1-2-25-21(17-10-3-4-11-18(17)24-25)22(26)23-19-12-5-6-13-20(19)28-15-16-9-7-8-14-27-16/h5-6,12-13,16H,2-4,7-11,14-15H2,1H3,(H,23,26)

InChI Key

WEHYVOUAIUTKKA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2CCCCC2=N1)C(=O)NC3=CC=CC=C3OCC4CCCCO4

Origin of Product

United States

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